molecular formula C21H34N2O3 B2556455 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide CAS No. 1089344-33-1

1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B2556455
CAS No.: 1089344-33-1
M. Wt: 362.514
InChI Key: SXDFAXGICCJYRI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a piperidine derivative featuring a benzyl group at position 1, a 2-hydroxyethyl substituent at position 4, and a carboxamide-linked propyl chain bearing an isopropyloxy group at the 3-position.

Properties

IUPAC Name

1-benzyl-4-(2-hydroxyethyl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-18(2)26-16-6-12-22-20(25)21(11-15-24)9-13-23(14-10-21)17-19-7-4-3-5-8-19/h3-5,7-8,18,24H,6,9-17H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDFAXGICCJYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, with the CAS number 1089344-33-1, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is C21H34N2O3C_{21}H_{34}N_{2}O_{3} with a molecular weight of 362.5 g/mol. The structure includes a piperidine ring, which is known for its versatility in drug design.

PropertyValue
CAS Number1089344-33-1
Molecular FormulaC21H34N2O3
Molecular Weight362.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is primarily attributed to its interaction with various biological targets. Studies have indicated that piperidine derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Research has shown that modifications in the piperidine structure can significantly enhance anti-AChE activity. For instance, substituting bulky moieties at specific positions on the benzamide enhances the inhibitory potency . Additionally, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as DNA fragmentation and caspase activation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally related to 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide. For example, certain analogs have exhibited significant cytotoxicity against colon cancer and leukemia cell lines, indicating a promising avenue for cancer therapy .

Neuroprotective Effects

The ability of this compound to inhibit AChE suggests potential neuroprotective effects. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.

Case Studies and Research Findings

  • Anti-AChE Activity : A series of piperidine derivatives were synthesized and tested for their anti-AChE activity. Compounds with specific substitutions showed enhanced inhibition compared to their parent structures, indicating that structural optimization is key for developing effective AChE inhibitors .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives caused significant cell death in HL-60 leukemia cells by activating apoptotic pathways. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .
  • Pharmacokinetic Properties : The lipophilicity of compounds similar to 1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has been correlated with their oral bioavailability. Modifications aimed at reducing lipophilicity while retaining biological activity are essential for improving pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Benzyl-4-phenylamino-4-piperidinecarboxamide ()
  • Structure: Lacks the 2-hydroxyethyl and isopropyloxy groups, instead featuring a phenylamino substituent and a methoxycarbonyl group.
  • Synthesis : Achieved via propionic anhydride reflux (79.9% yield), contrasting with the target compound’s likely more complex synthesis due to additional substituents .
1-Benzoyl-N-{3-[(propan-2-yl)oxy]propyl}piperidine-4-carboxamide ()
  • Structure : Replaces the benzyl group with a benzoyl moiety and omits the hydroxyethyl substituent.
  • The absence of hydroxyethyl may reduce hydrophilicity, impacting bioavailability .
N-[3-(1H-Imidazol-1-yl)propyl]piperidine-4-carboxamide ()
  • Structure : Features an imidazole ring instead of the isopropyloxy group.
  • Pharmacological Relevance : The imidazole moiety could confer histamine or dopamine receptor affinity, diverging from the target compound’s likely CNS or opioid receptor targeting .

Pharmacological and Functional Comparisons

D2AAK4: A Multi-Target GPCR Ligand ()
  • Structure : Contains a benzimidazolone core and targets aminergic GPCRs (e.g., dopamine, serotonin).
MCC14: Mu Opioid/Chemokine Receptor Ligand ()
  • Structure : A highly complex hybrid molecule with opioid and chemokine receptor binding motifs.
  • Functional Contrast : The target compound’s simpler structure lacks MCC14’s dual receptor engagement but may offer improved metabolic stability due to fewer hydrolyzable linkages .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Benzyl-4-phenylamino-4-piperidinecarboxamide 1-Benzoyl Analogue ()
Hydrogen-Bond Donors 2 (hydroxyethyl, carboxamide) 1 (carboxamide) 1 (carboxamide)
LogP (Predicted) Moderate (due to benzyl/isopropyloxy) Higher (phenylamino, methoxycarbonyl) Higher (benzoyl group)
Solubility Improved (hydroxyethyl) Reduced Reduced
Metabolic Stability Likely moderate (esterase-sensitive?) High (stable methoxycarbonyl) Moderate (benzoyl hydrolysis)

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